2-((2-Methylthio)benzoyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXDCAJECOFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249719 | |
| Record name | Methanone, [2-(methylthio)phenyl]-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-20-5 | |
| Record name | Methanone, [2-(methylthio)phenyl]-2-pyridinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [2-(methylthio)phenyl]-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 2 Methylthio Benzoyl Pyridine and Its Precursors
Strategic Approaches to the Benzoylpyridine Core
The formation of the central benzoylpyridine skeleton is a critical phase in the synthesis of the target compound. Chemists have developed several robust methods, including classical condensation reactions, modern metal-catalyzed cross-couplings, and efficient oxidative techniques.
Classical Condensation Reactions
Classical condensation reactions represent a foundational approach to constructing the benzoylpyridine framework. One prominent method involves the reaction of a pyridine (B92270) derivative with a benzene (B151609) counterpart. For instance, the condensation of 2-cyanopyridine (B140075) with activated benzene derivatives, such as veratrole (1,2-dimethoxybenzene), in the presence of a Lewis acid catalyst like aluminum chloride and hydrogen chloride gas, provides a direct route to the corresponding benzoylpyridine. google.com This process, conducted under anhydrous conditions, typically requires equimolar amounts of the reactants and is usually complete within one to twelve hours. google.com
Another classical approach is the condensation of 2-acetylpyridine (B122185) with various benzaldehydes. rsc.org These reactions, often base-catalyzed, lead to chalcone-type intermediates which can then be further manipulated or directly cyclized to form pyridine-containing structures. While not a direct route to 2-benzoylpyridine (B47108) itself, these condensation methods are fundamental in building the carbon skeleton of related compounds. rsc.orgacs.orglibretexts.org The well-known Friedel-Crafts acylation, using a nicotinic acid derivative (e.g., nicotinoyl chloride) and a substituted benzene, also serves as a viable, though sometimes challenging, pathway. A modified procedure using nicotinic acid and thionyl chloride to form the acid chloride in situ, followed by reaction with benzene in the presence of aluminum chloride, has been reported for the synthesis of the isomeric 3-benzoylpyridine. orgsyn.org
Table 1: Examples of Classical Condensation Reactions for Benzoylpyridine Synthesis
| Pyridine Precursor | Benzene Precursor | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| 2-Cyanopyridine | Veratrole | AlCl₃, HCl | 2-(3,4-Dimethoxybenzoyl)pyridine | google.com |
Metal-Catalyzed Cross-Coupling Methods
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a particularly powerful tool for synthesizing 2-arylpyridines, which are direct precursors to or can be considered the core of benzoylpyridines. wikipedia.org
This strategy typically involves the reaction of a pyridine-based organoboron species with an aryl halide, or vice-versa, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For example, a highly effective method has been developed for the Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates with a range of aryl bromides. nih.gov This method utilizes a Pd₂(dba)₃/phosphite ligand system and is notable for being one of the first general methods for coupling these challenging 2-pyridyl nucleophiles. nih.gov
Another variation employs pyridine-2-sulfonyl fluoride (B91410) (PyFluor) as the electrophilic partner, coupling with various hetero(aryl) boronic acids or their pinacol (B44631) esters. nih.gov This reaction proceeds effectively with Pd(dppf)Cl₂ as the catalyst, showcasing the versatility of sulfonyl fluorides as coupling partners in C-S bond activation strategies. nih.gov These cross-coupling reactions offer a modular approach, allowing for the late-stage introduction of the aryl or pyridine moiety, which is advantageous for creating libraries of analogs.
Table 2: Metal-Catalyzed Cross-Coupling for 2-Arylpyridine Synthesis
| Pyridine Component | Aryl Component | Catalyst System | Base | Product Type | Reference |
|---|---|---|---|---|---|
| Lithium triisopropyl 2-pyridylboronate | Aryl Bromide | Pd₂(dba)₃ / Ligand 1 | Various | 2-Arylpyridine | nih.gov |
| Pyridine-2-sulfonyl fluoride | Arylboronic Acid | Pd(dppf)Cl₂ | Na₃PO₄ | 2-Arylpyridine | nih.gov |
| 2-Bromopyridine | Arylboronic Acid | Pd/C | K₂CO₃ | 2-Arylpyridine | researchgate.net |
Oxidative Cyclization and Related Techniques
Oxidative methods provide an alternative and often more atom-economical route to the benzoylpyridine core. A direct and high-yielding approach involves the one-step oxidation of a precursor alcohol. Specifically, phenyl(pyridine-2-yl)methanol can be oxidized to 2-benzoylpyridine in yields of up to 95%. google.com This reaction uses an ionic hydride, such as sodium hydride or potassium hydride, as a catalyst and dry air or oxygen as the oxidant, proceeding under mild conditions (0-30 °C). google.com
Another advanced strategy involves the rhodium(III)-catalyzed cross-dehydrogenative coupling (CDC) via C-H bond activation. nih.gov While demonstrated for coupling N-pyridinylindoles, the principle of using a directing group (the pyridine nitrogen) to facilitate C-H activation on both coupling partners represents a state-of-the-art method for forming the crucial C-C bond between the pyridine and benzene rings directly from C-H bonds. This eliminates the need for pre-functionalized starting materials like halides or organometallics. nih.gov
Introduction of the Methylthio Moiety
Once the benzoylpyridine core is established, or by using a pre-functionalized precursor, the methylthio (-SCH₃) group must be introduced at the ortho-position of the benzoyl ring.
Thiolation and Alkylation Strategies
A common strategy for introducing a sulfur functional group is through nucleophilic substitution. A key precursor, 2-(methylthio)benzoic acid, can be synthesized from 2-chlorobenzonitrile (B47944). The process involves reacting 2-chlorobenzonitrile with sodium methyl mercaptide, often in the presence of a phase-transfer catalyst, to form 2-(methylthio)benzonitrile. google.comgoogle.com This intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the desired 2-(methylthio)benzoic acid. google.comgoogle.com This acid can then be converted to an acid chloride and used in a Friedel-Crafts reaction with pyridine, or coupled using modern cross-coupling techniques to form the final product.
Another powerful method for regioselective functionalization is Directed Ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring, such as an amide or methoxy (B1213986) group, chelates to an organolithium base (e.g., n-butyllithium), directing deprotonation exclusively to the ortho-position. wikipedia.org The resulting aryllithium species is a potent nucleophile that can be quenched with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to install the methylthio group. uwindsor.ca This strategy could be applied to a benzophenone (B1666685) derivative where the ketone itself, or a converted functional group like an amide, acts as the DMG.
Table 3: Key Reactions for Introducing the Methylthio Group
| Strategy | Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|
Sulfur-Containing Reagent Integration
The synthesis can also be designed to build the molecule from precursors that already contain the necessary sulfur atom. As mentioned, 2-(methylthio)benzoic acid is a versatile building block. nih.govnih.gov Its conversion to the corresponding acyl chloride, followed by a Friedel-Crafts reaction with pyridine, represents a convergent approach to the target molecule. Alternatively, palladium-catalyzed coupling reactions, such as a Suzuki coupling between the boronic acid derivative of pyridine and an activated form of 2-(methylthio)benzoic acid (like the acyl chloride or a thioester), could be employed. The integration of such pre-functionalized reagents simplifies the synthetic sequence by incorporating the methylthio group from the outset.
Advanced Synthetic Transformations and Derivatization
The structural scaffold of 2-((2-Methylthio)benzoyl)pyridine offers multiple sites for synthetic modification, enabling the generation of a diverse library of derivatives. Advanced synthetic strategies have been employed to functionalize both the pyridine ring and the benzoyl substituent, as well as to introduce stereocenters in a controlled manner.
Functional Group Interconversions on the Pyridine Ring
The pyridine ring of this compound is susceptible to various functional group interconversions, allowing for the fine-tuning of its electronic and steric properties. The inherent electronic nature of the pyridine ring, with its electron-deficient character, dictates the regioselectivity of these transformations.
Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orglibretexts.org For a 2-benzoylpyridine system, this implies that substitution reactions with strong nucleophiles would preferentially occur at positions 4 and 6. The Chichibabin reaction, a classic example of nucleophilic substitution on pyridines, utilizes a potent nucleophile like sodium amide to introduce an amino group. wikipedia.orgyoutube.com
Conversely, electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene due to the deactivating effect of the nitrogen atom. savemyexams.comlibretexts.org When such reactions do occur, they are directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. byjus.com To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide. The N-oxide group activates the ring, particularly at the 4-position, for electrophilic attack. acs.org Subsequent deoxygenation of the N-oxide restores the pyridine ring.
The methylthio group itself is a key functional handle. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which further modifies the electronic properties of the benzoyl moiety and can influence the biological activity of the molecule.
Modifications of the Benzoyl Substituent
The benzoyl substituent of this compound provides a versatile platform for a wide range of chemical modifications. The carbonyl group is a primary site for such transformations.
One common modification is the reduction of the ketone to the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) in ethanol. nih.gov More complex hydride reagents like [Zn(BH4)2(2-MeOpy)] have also been shown to be effective for the reduction of benzaldehyde (B42025) and other carbonyls. orientjchem.org
The carbonyl group can also undergo addition reactions with organometallic reagents , such as Grignard reagents. google.commnstate.eduwikipedia.orglibretexts.orgmasterorganicchemistry.com For instance, the reaction of a 2-benzoylpyridine with a Grignard reagent would lead to the formation of a tertiary alcohol. This approach allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the benzylic position. A notable side reaction in Grignard reactions with aromatic ketones can be the formation of biphenyl-type products. libretexts.org
Furthermore, the carbonyl group can be converted into an alkene via the Wittig reaction . organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.orglumenlearning.com This reaction involves the treatment of the ketone with a phosphorus ylide, providing a powerful method for carbon-carbon double bond formation at the site of the original carbonyl group. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.
Stereoselective Synthetic Routes
The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry. The primary focus of stereoselective synthesis in this context is the asymmetric reduction of the prochiral ketone to a chiral secondary alcohol.
Several approaches have been developed for the asymmetric catalytic hydrogenation of 2-benzoylpyridine and related ketones. google.com These methods often employ chiral catalysts to achieve high enantioselectivity. For example, chiral Ru(II) and Rh(I) complexes derived from diaminodiphosphine ligands have proven to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with high enantiomeric excess (ee). nih.gov Another approach utilizes chiral oxazaborolidine catalysts, such as those derived from (S)-1,1-diphenylprolinol, to direct the chirality of borane-mediated reductions. google.com
Biocatalysis offers an environmentally friendly and highly selective alternative for the asymmetric reduction of ketones. researchgate.net For instance, the use of the biocatalyst Leuconostoc pseudomesenteroides N13 has been shown to effectively reduce phenyl(pyridin-2-yl)methanone to the corresponding (S)-alcohol with high conversion and enantioselectivity. researchgate.net Similarly, other oxidoreductases and dehydrogenases, or whole-cell systems like Hansenula, Rhodococcus, or Norcardia species, can be employed for the stereoselective reduction of keto groups. libretexts.org The enantioselectivity of these enzymatic reductions can sometimes be influenced by the substituents on the ketone. organic-chemistry.org A cooperative bimetallic radical catalytic system using a chiral salen-titanium complex has also been reported for the highly enantioselective hydrogen-atom transfer from imidazole (B134444) to ketones. acs.org
Mechanistic Investigations of Key Synthetic Reactions
Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and predicting outcomes. This section explores the mechanistic pathways of key pericyclic and radical-mediated processes.
Pericyclic Reaction Pathways
Pericyclic reactions, such as cycloadditions and electrocyclizations, offer powerful strategies for the construction of the pyridine ring. While not directly applied to the synthesis of this compound in the provided literature, the general principles are highly relevant for the synthesis of its core structure.
The Diels-Alder reaction is a [4+2] cycloaddition that can be used to form six-membered rings. youtube.comkhanacademy.orgrsc.org In the context of pyridine synthesis, inverse-electron-demand Diels-Alder reactions are particularly successful. acsgcipr.org These reactions typically involve an electron-poor diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile, like an enamine. The initial cycloadduct often extrudes a small molecule (e.g., N2) to afford a dihydropyridine, which can then be aromatized to the pyridine ring. acsgcipr.orgresearchgate.net
Electrocyclization reactions provide another route to pyridines. For example, a 6π-electrocyclization of a 3-azatriene intermediate can lead to the formation of a dihydropyridine, which subsequently aromatizes. wikipedia.org Such reactions are governed by the Woodward-Hoffmann rules and can proceed with high stereospecificity. The thermal 6π disrotatory electrocyclization of an azatriene, followed by a researchgate.netnih.gov-hydride shift, can yield the final pyridine product. nih.gov
Radical-Mediated Processes
Radical reactions offer unique and powerful methods for the synthesis of complex molecules under mild conditions. A notable radical-mediated process for the synthesis of benzoylpyridines has been developed. nih.govacs.orgcore.ac.uk
This method involves a photochemically induced, catalyst-free reductive arylation between an aromatic aldehyde and a cyanopyridine. nih.govacs.org The proposed mechanism begins with the absorption of light (e.g., at 365 nm), which promotes the formation of a crucial ketyl radical intermediate from the aromatic aldehyde and a single-electron transfer (SET) agent like N,N-diisopropylethylamine (DIPEA). nih.govacs.org Concurrently, the cyanopyridine is reduced via a SET process to generate a radical anion. A radical-radical cross-coupling between the ketyl radical and the cyanopyridine radical anion then occurs, forming an anionic intermediate. The final step involves the elimination of a nitrile anion to yield the secondary alcohol product, which can then be oxidized to the target benzoylpyridine. nih.govacs.org This photochemical approach is attractive due to its mild conditions and the avoidance of heavy metal catalysts. nih.govgordon.edu
General radical cyclization reactions, which proceed via radical generation, intramolecular cyclization, and subsequent quenching, are also a fundamental tool in organic synthesis for forming cyclic structures. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in 2-((2-Methylthio)benzoyl)pyridine.
FTIR Spectroscopy: The FTIR spectrum of a related compound, 2-benzoylpyridine (B47108), reveals key vibrational frequencies that are analogous to those expected for this compound. researchgate.net The presence of the carbonyl group (C=O) is typically observed as a strong absorption band in the region of 1650-1700 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine (B92270) and benzoyl rings appear at wavenumbers above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ range. The C-S stretching vibration of the methylthio group is anticipated to produce a weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For 2-benzoylpyridine, a FT-Raman spectrum has been documented. nih.gov In the case of this compound, the symmetric vibrations and those of non-polar bonds, which are often weak in FTIR, can be more readily observed. The C-S bond, for instance, often gives rise to a more distinct Raman signal. The aromatic ring vibrations also produce characteristic Raman bands.
A study on a composite system involving 2-benzoylpyridine and copper chloride utilized Raman spectroscopy to characterize the material. researchgate.net This highlights the utility of the technique in analyzing the vibrational properties of molecules containing the 2-benzoylpyridine framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the pyridine ring, the substituted benzoyl ring, and the methylthio group. Based on data for analogous compounds like 2-benzoylpyridine and other substituted pyridines, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. chemicalbook.comchemicalbook.com The protons on the pyridine ring will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. The protons on the benzoyl ring will also display splitting patterns influenced by their substitution. The methyl protons of the methylthio group (-S-CH₃) would appear as a sharp singlet in the upfield region, likely around δ 2.5 ppm, as seen in similar methylthio-containing compounds. chemicalbook.com
| Proton | Expected Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 |
| Benzoyl Ring Protons | 7.0 - 8.5 |
| Methyl (-SCH₃) Protons | ~2.5 |
Note: The exact chemical shifts and coupling constants would require experimental determination.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the carbons of the two aromatic rings, and the methyl carbon of the methylthio group. The carbonyl carbon (C=O) is expected to have a chemical shift in the highly deshielded region, typically around δ 190-200 ppm. The aromatic carbons will resonate in the range of δ 120-150 ppm. chemicalbook.com The carbon atom of the methylthio group (-S-CH₃) would appear at a much higher field, generally in the range of δ 15-25 ppm.
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 190 - 200 |
| Aromatic Carbons | 120 - 150 |
| Methyl Carbon (-SCH₃) | 15 - 25 |
Note: The exact chemical shifts would require experimental determination.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals. ipb.pt
COSY would reveal the coupling relationships between protons on the same and adjacent rings, helping to trace the connectivity of the proton spin systems. scirp.org
HSQC would correlate each proton signal with its directly attached carbon atom. scirp.org
HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the benzoyl group, the pyridine ring, and the methylthio substituent. scirp.org These techniques have been successfully applied to characterize complex heterocyclic structures. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the molecule. For C₁₃H₁₁NOS, the calculated molecular weight is approximately 229.06 g/mol .
The fragmentation pattern provides structural information. Common fragmentation pathways for ketones involve cleavage alpha to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this could lead to the formation of a benzoyl cation and a methylthiopyridinyl radical, or a methylthiobenzoyl cation and a pyridinyl radical. The presence of the sulfur atom could also influence the fragmentation, potentially leading to rearrangements and the loss of small neutral molecules like CH₃S• or •SCH₃. The fragmentation of similar structures, like 2-benzoylpyridine, has been studied and would provide a basis for interpreting the mass spectrum of its methylthio derivative. chemicalbook.com
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
For related compounds, such as metal complexes of 2-benzoylpyridine, X-ray crystallography has been used to determine their coordination geometry and crystal packing. scirp.orgresearchgate.netscirp.org For instance, the crystal structure of a palladium(II) complex of a thiosemicarbazone derivative of 2-benzoylpyridine has been elucidated. researchgate.net Similarly, the structures of various other metal complexes have been determined. ias.ac.in
The crystal structure of this compound would reveal the dihedral angle between the pyridine and benzoyl rings, which is a key conformational feature. It would also show how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···O/N/S hydrogen bonds. ub.edunih.gov X-ray diffraction patterns can also be used to identify the crystalline phases of the compound and its composites. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A crystallographic study would reveal how molecules of this compound arrange themselves in a crystalline solid. This section would typically detail the specific intermolecular forces that govern the crystal packing. Key interactions that could be anticipated and would be quantified include:
Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C–H···O or C–H···N hydrogen bonds could play a role in the crystal packing. The analysis would identify the specific atoms involved and the corresponding bond distances and angles.
π-π Stacking: Interactions between the aromatic pyridine and substituted benzene (B151609) rings would be a significant feature. A detailed analysis would describe the geometry of these interactions, such as the centroid-to-centroid distances and the slip angles between the aromatic planes, to classify them (e.g., parallel-displaced or T-shaped).
Other Interactions: The presence of the sulfur atom in the methylthio group could lead to other types of non-covalent interactions, such as C–H···S or S···π interactions, which would also be characterized.
Without experimental data, a table of these interactions cannot be generated.
Dihedral Angles and Conformational Insights
A data table summarizing these critical dihedral angles would be a standard component of a structural report, but cannot be created without the foundational crystallographic information.
Computational and Theoretical Investigations of 2 2 Methylthio Benzoyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the optimized geometry of molecules. researchgate.netscispace.com These calculations determine the lowest energy arrangement of the atoms in the molecule, providing key parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For complex organic molecules, geometry optimization is performed to find the true minima on the potential energy surface, which is confirmed by ensuring there are no negative (imaginary) vibrational frequencies. nih.govresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com There is no single universal functional, and the selection is often based on achieving a balance between computational cost and the accuracy required for predicting specific properties. mdpi.comnih.gov
For organic molecules containing pyridine (B92270) and phenyl rings, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-documented choice, known for providing reliable predictions of molecular geometries and electronic structures. nih.govresearchgate.net Other functionals like PBE (Perdew-Burke-Ernzerhof) and BP86 are also employed. nih.govresearchgate.net Comparative studies often show that B3LYP provides more dependable results for complex molecular systems. researchgate.net
The basis set describes the atomic orbitals used in the calculation. Common choices for molecules of this type include Pople-style basis sets like 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). nih.govnih.gov The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for describing non-covalent interactions and anions. researchgate.net For instance, studies on similar pyridine derivatives have successfully used the B3LYP method with the 6-31G(d,p) basis set for geometry optimization and molecular property calculations. nih.gov In a study on a related 2-methylthio-pyrimidine compound, the B3LYP functional was paired with both 6-311G(d,p) and 6-311++G(d,p) basis sets to compare theoretical results with experimental data. nih.gov
Table 1: Common DFT Functional and Basis Set Combinations for Pyridine Derivatives
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry Optimization, FMO Analysis nih.govresearchgate.net |
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, NMR Shifts nih.govjocpr.com |
| B3PW91 | 6-31++G(d,p) | Structure Prediction, Vibrational Analysis researchgate.net |
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm the structure is at a true energy minimum and to predict the infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectroscopic data. researchgate.net
For 2-((2-Methylthio)benzoyl)pyridine, key vibrational modes would include:
C=O Stretching: The carbonyl group of the benzoyl moiety is expected to show a strong absorption band.
C=N and C=C Stretching: These vibrations originating from the pyridine ring typically appear in the 1600-1450 cm⁻¹ region. scirp.org
C-S Stretching: The methylthio group would have characteristic stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridine rings are expected above 3000 cm⁻¹. scirp.org
By correlating the calculated frequencies with experimental FT-IR and FT-Raman spectra, a detailed assignment of the fundamental vibrational modes can be achieved. nih.govjocpr.com This correlation provides strong evidence for the optimized molecular structure.
Table 2: Illustrative Correlation of Calculated and Expected Experimental Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) |
|---|---|---|---|
| Phenyl & Pyridyl C-H | Stretching | 3100 - 3000 | 3100 - 3000 |
| Methyl C-H | Stretching | 2980 - 2900 | 2977 |
| C=O (Benzoyl) | Stretching | ~1660 | 1680 - 1660 |
| C=N (Pyridine) | Stretching | ~1580 | 1650 - 1580 |
| C=C (Aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. scispace.combeilstein-journals.org A smaller energy gap suggests higher reactivity and easier electronic excitation. beilstein-journals.org
The HOMO is the orbital that acts as an electron donor in a chemical reaction. youtube.com For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule. Theoretical studies on similar aromatic systems suggest that the electron density of the HOMO would likely be distributed over the methylthio-substituted phenyl ring, as the sulfur atom and the phenyl ring are effective electron-donating groups. researchgate.net The energy of the HOMO is related to the ionization potential of the molecule.
The LUMO is the orbital that acts as an electron acceptor in a reaction. youtube.com The electron density of the LUMO is typically found on the electron-deficient regions of a molecule. In this compound, the LUMO is anticipated to be centered on the pyridine ring and the carbonyl group of the benzoyl moiety, as these are the primary electron-withdrawing components of the structure. researchgate.net The energy of the LUMO corresponds to the electron affinity of the molecule.
Table 3: Typical Frontier Molecular Orbital Properties Calculated via DFT
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to indicate different potential values:
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. researchgate.net
Blue: Regions of positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules. It provides a localized, intuitive picture of bonding and lone pairs, akin to a Lewis structure, and quantifies deviations from this simple model, which are indicative of electron delocalization.
For this compound, an NBO analysis would elucidate several key features:
Hybridization: The analysis would determine the hybridization of each atom's orbitals. For instance, it would describe the specific sp character of the hybrid orbitals forming the sigma bonds in the pyridine and benzene (B151609) rings, as well as those involved in the carbonyl and methylthio groups.
Charge Delocalization: A crucial aspect of NBO analysis is the investigation of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, are quantified by second-order perturbation theory. For this compound, significant interactions would likely be observed between:
The lone pairs of the nitrogen atom in the pyridine ring and the antibonding orbitals of adjacent C-C and C=O bonds.
The lone pairs of the oxygen atom in the carbonyl group and the antibonding orbitals of the C-C bonds of the benzene ring.
The lone pairs of the sulfur atom in the methylthio group and the antibonding orbitals of the benzene ring.
A hypothetical table of significant donor-acceptor interactions for this compound might look like this:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π(C=O) | Data not available |
| LP (1) O | σ(C-C) (ring) | Data not available |
| LP (1) S | π(C-C) (ring) | Data not available |
| π (C=C) (pyridine) | π(C=O) | Data not available |
| π (C=C) (benzene) | π*(C=O) | Data not available |
LP denotes a lone pair, and E(2) is the stabilization energy.
Hirshfeld Surface Analysis and Quantitative Contributions of Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to the nature and proximity of intermolecular contacts.
For a crystalline sample of this compound, this analysis would provide:
Visualization of Intermolecular Contacts: The surface is typically mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.
Fingerprint Plots: Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, summarizing all intermolecular contacts. These plots show the distribution of contact distances and can be decomposed to show the contribution of different types of interactions (e.g., H···H, C···H, O···H, N···H, S···H).
This quantitative breakdown allows for a detailed understanding of the forces governing the crystal packing. For this compound, one would expect significant contributions from H···H contacts due to the abundance of hydrogen atoms, as well as C···H/H···C interactions reflecting the packing of the aromatic rings. The presence of nitrogen, oxygen, and sulfur atoms would also lead to specific polar interactions.
A hypothetical summary of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound could be presented as follows:
| Interaction Type | Percentage Contribution (%) |
| H···H | Data not available |
| C···H/H···C | Data not available |
| O···H/H···O | Data not available |
| N···H/H···N | Data not available |
| S···H/H···S | Data not available |
| Other | Data not available |
Global Chemical Reactivity Descriptors
For this compound, these descriptors would be:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
The formulas for these descriptors are: μ = (EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) ω = μ2 / (2η)
Calculating these values for this compound would allow for a comparison of its reactivity with other related compounds. For instance, the electrophilicity index would be particularly relevant in understanding its susceptibility to nucleophilic attack, for example, at the carbonyl carbon.
A hypothetical table of calculated global reactivity descriptors for this compound might be:
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | EHOMO | Data not available |
| LUMO Energy | ELUMO | Data not available |
| Energy Gap | ΔE | Data not available |
| Chemical Potential | μ | Data not available |
| Chemical Hardness | η | Data not available |
| Electrophilicity Index | ω | Data not available |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Due to the presence of single bonds, this compound can adopt various conformations. The most significant conformational flexibility arises from the rotation around the single bond connecting the benzoyl group to the pyridine ring and the bond connecting the methylthio group to the benzene ring.
A computational conformational analysis would involve:
Potential Energy Surface (PES) Scan: This involves systematically rotating the dihedral angles of interest and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformations and the energy barriers between them.
Identification of Stable Conformers: The minima on the potential energy landscape correspond to the most stable conformers. For this compound, the analysis would determine the preferred relative orientation of the pyridine ring, the carbonyl group, and the methylthio-substituted benzene ring.
Transition States: The maxima on the energy landscape represent the transition states for conformational interconversion. The energy difference between a stable conformer and a transition state is the activation energy for that particular rotation.
This analysis is crucial for understanding the molecule's shape and how its structure might influence its interactions with other molecules, such as in a biological context or during a chemical reaction.
A hypothetical energy landscape for the rotation around the C(pyridine)-C(carbonyl) bond could be represented in a table:
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | Data not available | Eclipsed (Transition State) |
| ~60 | Data not available | Gauche (Stable Conformer) |
| 180 | Data not available | Anti (Transition State/Stable) |
Coordination Chemistry and Ligand Design Principles
Synthetic Strategies for Metal Complexes of 2-((2-Methylthio)benzoyl)pyridine
The synthesis of metal complexes with ligands analogous to this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of ruthenium(III) complexes with the related 2-benzoylpyridine (B47108) ligand has been achieved by refluxing the metal precursor, such as [RuBr3(AsPh3)3], with the ligand in a chloroform/methanol mixture. oaji.net This method leads to the formation of crystalline products upon slow evaporation of the solvent. oaji.net
Similarly, the preparation of complexes with other transition metals like cobalt(II), copper(II), and vanadium(IV) often involves the condensation reaction of the parent ketone with other molecules to form a Schiff base, which is then complexed with the metal salt. However, in some cases, this can lead to in-situ hydrolysis and the formation of complexes with the original ketone ligand. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the final product and its composition. researchgate.net
Table 1: General Synthetic Approaches for Analogous Pyridine-Based Ligand Complexes
| Metal Precursor Example | Ligand Type | Solvent System | General Conditions | Resulting Complex Type |
| [RuBr3(AsPh3)3] | 2-Benzoylpyridine | Chloroform/Methanol | Reflux | Mixed ligand Ru(III) complex oaji.net |
| Co(II), Cu(II), V(IV) salts | 2-Benzoylpyridine derivative | Methanol, Ethanol, DMSO | Condensation/Hydrolysis | Binuclear metal complexes |
| Iron(II), Nickel(II), Zinc(II) salts | 2-Benzoylpyridine thiosemicarbazone | Not specified | Not specified | Neutral or charged complexes researchgate.net |
Investigation of Coordination Modes and Geometry Around Metal Centers
The presence of multiple donor atoms in this compound allows for diverse coordination behaviors. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.
Ligands containing both soft (sulfur) and hard (nitrogen, oxygen) donor atoms can coordinate to metal centers in various ways. It is plausible that this compound could act as a:
Monodentate ligand: Coordinating through the pyridine (B92270) nitrogen, which is a common binding mode for pyridine derivatives. pvpcollegepatoda.org
Bidentate ligand: Forming a chelate ring by coordinating through two donor atoms. Possible bidentate modes include (N, O) coordination, utilizing the pyridine nitrogen and the carbonyl oxygen, or (N, S) coordination, involving the pyridine nitrogen and the thioether sulfur. The (N, O) chelation is well-documented for 2-benzoylpyridine. oaji.net The ability of thioether groups to coordinate to transition metals suggests that an (N, S) mode is also highly probable, especially with softer metal ions.
Tridentate ligand: Involving the pyridine nitrogen, carbonyl oxygen, and thioether sulfur atoms. This would lead to the formation of two adjacent chelate rings, providing significant stability to the resulting complex.
The behavior of related ligands supports these possibilities. For example, 2-benzoylpyridine typically acts as a neutral bidentate ligand, coordinating through the pyridine nitrogen and the carbonyl oxygen. oaji.net In other systems involving pyridine and thioether moieties, N,S-chelation is a common structural motif. researchgate.net
The precise geometry and coordination environment of metal complexes are determined using techniques such as single-crystal X-ray diffraction. For analogous complexes, this has been a crucial tool. For example, the crystal structure of a ruthenium(III) complex with 2-benzoylpyridine revealed a distorted octahedral geometry, with the ligand coordinating in a bidentate fashion through the nitrogen and oxygen atoms. oaji.net
In complexes with related pyridine-thioether-amine ligands, X-ray crystallography has confirmed pentadentate coordination, resulting in geometries such as distorted square pyramidal and trigonal bipyramidal. researchgate.net The structural details, including bond lengths and angles, are critical for understanding the electronic structure and predicting the reactivity of the complexes. For instance, the bond angles in a distorted octahedral Ru(III) complex of 2-benzoylpyridine deviate from the ideal 90° and 180°, confirming the distorted nature of the geometry. oaji.net
Catalytic Applications of Metal-2-((2-Methylthio)benzoyl)pyridine Complexes
Metal complexes are at the heart of many catalytic transformations. The specific ligand environment plays a crucial role in tuning the catalytic activity and selectivity. While no catalytic studies have been reported for this compound itself, the applications of complexes with similar ligands provide a strong indication of its potential.
Transfer Hydrogenation: This is a key reaction in organic synthesis, providing a safer alternative to using high-pressure hydrogen gas. Ruthenium complexes, in particular, are renowned for their high efficiency in transfer hydrogenation reactions. nih.govdergipark.org.tr Ruthenium complexes bearing pincer-type ligands containing pyridine and thioether donors have shown exceptionally high turnover frequencies (up to 87,000 h⁻¹) for the transfer hydrogenation of ketones like acetophenone. nih.gov The catalytic activity is often influenced by steric and electronic factors; less sterically congested complexes tend to exhibit higher activity. nih.gov It is therefore highly probable that ruthenium complexes of this compound would be active catalysts for this transformation.
C-C Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. The design of the ligand is critical for the efficiency of these catalysts. Palladium(II) complexes with mixed phosphine (B1218219) and N,S-heterocyclic carbene ligands have demonstrated moderate to good catalytic activity in Suzuki-Miyaura coupling reactions of aryl bromides and chlorides. rsc.org Given that ligands containing pyridine and sulfur donors can effectively stabilize palladium centers, complexes of this compound could potentially serve as catalysts for various C-C coupling reactions.
Oxidation Catalysis: Metal complexes are widely used to catalyze the oxidation of organic substrates. Ruthenium(II) complexes containing thiourea (B124793) derivatives and triphenylphosphine (B44618) have been shown to be effective catalysts for the oxidation of a wide range of alcohols to their corresponding aldehydes and ketones, using N-methylmorpholine-N-oxide (NMO) as the oxidant. researchgate.net Furthermore, iron(II) complexes with pyridine-substituted thiosemicarbazones can catalyze the oxidation of thioanisole (B89551) and styrene (B11656) using hydrogen peroxide. afribary.com This suggests that iron or ruthenium complexes of this compound could be viable catalysts for oxidation reactions.
Reduction Catalysis: Beyond transfer hydrogenation, metal complexes can catalyze other reduction processes. For instance, cobalt complexes with redox-active pyridine-containing ligands have been investigated for the electro- and photo-catalytic reduction of protons to generate hydrogen gas. rsc.org The presence of a redox-active ligand can significantly lower the overpotential required for the reaction. rsc.org This opens up the possibility of using complexes of this compound in the field of artificial photosynthesis and renewable energy.
Mechanism of Catalytic Action of this compound
The catalytic activity of coordination compounds is intricately linked to the electronic and steric properties of their ligands. In the case of this compound, its role as a ligand in catalytic processes is predicated on its ability to form stable yet reactive complexes with metal centers. While specific, detailed mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a plausible mechanism can be extrapolated from the well-established coordination chemistry of 2-benzoylpyridine derivatives and the known influence of thioether substituents on catalytic cycles.
The catalytic mechanism is believed to proceed through a series of steps involving ligand coordination, substrate activation, and product release, facilitated by the metal center. The this compound ligand likely acts as a bidentate or potentially tridentate ligand, coordinating to a metal ion through the pyridine nitrogen atom and the carbonyl oxygen atom. The sulfur atom of the methylthio group can also play a crucial role, exhibiting hemilabile behavior where it can reversibly coordinate and de-coordinate from the metal center. This hemilability can be critical in creating a vacant coordination site necessary for substrate binding and subsequent catalytic transformation.
A generalized catalytic cycle can be proposed as follows:
Ligand Coordination and Complex Formation: The catalytic cycle begins with the coordination of the this compound ligand to a metal precursor, forming an active catalyst complex. The metal center, now electronically and sterically influenced by the ligand, is primed for interaction with the substrates.
Substrate Binding: The substrate for the catalytic reaction binds to the metal center. This step may involve the displacement of a weakly bound solvent molecule or the temporary de-coordination of the thioether sulfur atom, highlighting the importance of hemilability.
Catalytic Transformation: This is the core of the catalytic cycle, where the bound substrate undergoes chemical transformation. This can involve various processes such as insertion reactions, oxidative addition, reductive elimination, or nucleophilic attack, depending on the specific reaction being catalyzed. The electronic properties of the this compound ligand, modulated by the electron-donating or -withdrawing nature of the methylthio group, can significantly influence the reactivity of the metal center and the facility of these steps. Research on similar pyridine-based ligands has shown that electron-withdrawing substituents can enhance the electrophilicity of the metal center, which may be beneficial for certain catalytic oxidations. nih.gov
Product Release: Once the transformation is complete, the product molecule detaches from the metal center, regenerating the active catalyst. The catalyst is then ready to participate in another catalytic cycle.
The coordination of the thioether group is a key feature that can distinguish the catalytic behavior of this ligand from other 2-benzoylpyridine derivatives. Thioether-containing ligands have been shown to be effective in a variety of catalytic reactions, and their ability to stabilize different oxidation states of the metal center can be crucial for the catalytic turnover. researchgate.net
Research on related metal complexes of 2-benzoylpyridine derivatives provides insight into the structural and electronic factors that would underpin the catalytic mechanism of a this compound complex. For instance, studies on binuclear metal complexes of 2-benzoylpyridine have elucidated the coordination environment and geometry around the metal ions, which are typically square pyramidal or square planar. scirp.orgscirp.org The coordination of the ligand influences the electronic spectrum of the complex, with characteristic metal-to-ligand charge transfer (MLCT) bands observed. scirp.org
To illustrate the coordination environment, the following table presents selected spectroscopic data for related 2-benzoylpyridine complexes, which can be considered analogous for understanding the properties of a this compound complex.
| Compound/Complex | Spectroscopic Data (IR, cm⁻¹) | Spectroscopic Data (UV-Vis, nm) | Reference |
| 2-Benzoylpyridine | ν(C=O): ~1706 | - | scirp.org |
| Binuclear Co(II) complex with 2-benzoylpyridine | ν(C=O): 1668-1768 | MLCT: 357, 468 | scirp.org |
| Binuclear Cu(II) complex with 2-benzoylpyridine | ν(C=O): 1668-1768 | Ligand-Metal Charge Transfer: 721 | scirp.org |
These data highlight the shift in the carbonyl stretching frequency upon coordination to a metal ion, indicating a change in the C=O bond order and confirming the participation of the carbonyl group in bonding. The UV-Vis data are indicative of the electronic transitions within the complex, which are fundamental to its potential photochemical or redox catalytic activity. While these data are for related compounds, they provide a solid foundation for predicting the behavior of this compound in a catalytic setting.
Structure Activity Relationships Sar and Molecular Interaction Studies
Influence of Structural Modifications on Molecular Interactions
The biological activity of 2-benzoylpyridine (B47108) derivatives can be profoundly influenced by substitutions on both the pyridine (B92270) and benzoyl rings. Structure-activity relationship studies on a series of 6-aryl-2-benzoyl-pyridines have demonstrated that these modifications directly impact their ability to inhibit tubulin polymerization by binding to the colchicine site.
Key findings from these studies reveal:
Substitution at the 6-position of the pyridine ring: Introducing an aryl group at this position is a critical determinant of activity. The nature of this aryl group and its substituents can modulate the potency of the compound.
Substitution on the benzoyl ring: Modifications to the benzoyl moiety also play a crucial role in the interaction with the target protein. For instance, in a series of 6-aryl-2-benzoyl-pyridines, a 3-hydroxy-4-methoxyphenyl group on the benzoyl portion was found to be optimal for potent antiproliferative activity.
The methylthio group: While direct SAR studies on the 2-methylthio group in 2-((2-Methylthio)benzoyl)pyridine are not available, research on other heterocyclic compounds shows that alkylthio moieties can significantly alter biological activity depending on the nature of the target. The size, lipophilicity, and electronic properties of this group would be expected to influence binding affinity and specificity.
The following table summarizes the structure-activity relationships for a series of 6-(3,4,5-trimethoxyphenyl)-2-benzoyl-pyridine analogues, highlighting the effect of substitutions on the benzoyl ring on their antiproliferative activity against A375 cancer cells.
| Compound | Benzoyl Ring Substitution (R) | IC₅₀ (nM) for A375 Cells |
|---|---|---|
| Analogue 1 | 4-methoxyphenyl | 1.5 ± 0.2 |
| Analogue 2 | 3-hydroxy-4-methoxyphenyl | 1.1 ± 0.1 |
| Analogue 3 | 3,4,5-trimethoxyphenyl | 2.5 ± 0.3 |
| Analogue 4 | 3-fluoro-4-methoxyphenyl | 1.3 ± 0.2 |
| Analogue 5 | phenyl | >1000 |
Computational Approaches to Molecular Recognition
Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules like this compound and their macromolecular targets. These methods are essential for understanding the structural basis of activity and for designing new, more potent derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely used to elucidate the binding modes of pyridine derivatives. For the related 6-aryl-2-benzoyl-pyridine series, docking studies confirmed that these compounds bind directly to the colchicine site of tubulin. The simulations showed that the 6-aryl group occupies a hydrophobic pocket, while the benzoyl moiety is positioned to form key interactions with other residues in the binding site. A similar approach could be used to model the interaction of this compound with various protein targets, helping to identify key binding interactions and rationalize experimental activity.
Docking simulations and subsequent analyses can quantify the binding affinity, often expressed as a docking score or estimated binding free energy (kcal/mol). These calculations help identify the most likely binding pose and rank different ligands based on their predicted affinity. For potent 6-aryl-2-benzoyl-pyridine analogues, crystal structures of the tubulin-ligand complex confirmed that the ligands bind at the interface between the α and β-tubulin subunits. The 3-hydroxy-4-methoxyphenyl group of the most potent compounds forms hydrogen bonds with residues such as Asn258 and Thr353 of β-tubulin, while the pyridine and the 6-aryl rings engage in hydrophobic interactions. These findings highlight specific interaction sites that are crucial for high-affinity binding.
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this interaction over time. MD simulations can assess the stability of the predicted binding pose, reveal conformational changes in the protein and ligand upon binding, and provide a more accurate estimation of binding free energy. An MD simulation of a this compound-protein complex would involve simulating the movement of every atom in the system over a period of nanoseconds to microseconds, allowing for the observation of how the ligand settles into its binding site and the stability of the key interactions formed.
Electronic and Steric Effects on Interaction Specificity
The specificity of a ligand for its target is governed by a combination of electronic and steric factors. These properties determine the complementarity between the ligand and the binding pocket.
Electronic Effects: The distribution of electron density within the this compound molecule influences its ability to form non-covalent interactions such as hydrogen bonds, pi-pi stacking, and electrostatic interactions. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common feature in many biologically active pyridine derivatives. Substituents on the benzoyl and pyridine rings can alter the molecule's electrostatic potential, thereby affecting the strength and nature of its interactions with receptor residues. For example, adding electron-withdrawing or electron-donating groups can fine-tune these interactions.
Steric Effects: The size and shape of the molecule (its steric properties) are critical for fitting into the binding pocket of a receptor. Bulky substituents can cause steric hindrance, preventing the ligand from adopting an optimal binding conformation. Conversely, the correct placement of substituents can enhance van der Waals contacts and improve binding affinity. The SAR data for 6-aryl-2-benzoyl-pyridines shows that the spatial arrangement of substituents on both aromatic rings is crucial for potent activity, underscoring the importance of steric complementarity with the colchicine binding site.
Emerging Research Directions and Future Perspectives
Novel Applications in Materials Science
The structural framework of 2-((2-Methylthio)benzoyl)pyridine suggests its potential as a versatile building block in materials science. The pyridine (B92270) and benzoyl groups are known to be incorporated into organic materials for electronic devices. For instance, related thiophene-based pyridine derivatives are utilized in the development of organic semiconductors. Future research could focus on synthesizing polymers or functional materials incorporating the this compound unit. The presence of the sulfur atom in the methylthio group could facilitate unique interactions with metallic surfaces or contribute to the electronic properties of resulting materials, making them candidates for applications in sensors or organic electronics.
Integration into Advanced Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The this compound molecule possesses several features conducive to forming such assemblies. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, while the aromatic rings can participate in π-π stacking interactions.
Studies on similar pyridine-containing macrocycles, such as bis(1,2,3-triazolyl)pyridine systems, have demonstrated their ability to self-assemble with metal ions and form intricate structures like nanotubes. rsc.orgchemrxiv.orgresearchgate.net Future investigations into this compound could explore its ability to form metal-organic complexes or self-assemble into higher-order structures. The directionality of its donor and acceptor sites could be exploited to create predictable and well-defined supramolecular patterns. The crystal structure of the parent compound, 2-benzoylpyridine (B47108), has been determined, providing a foundation for predicting the packing and intermolecular interactions that its derivatives might adopt. nih.gov
Table 1: Potential Supramolecular Interactions of this compound
| Interacting Moiety | Type of Interaction | Potential Application |
| Pyridine Nitrogen | Metal Coordination, Hydrogen Bonding | Formation of Metal-Organic Frameworks (MOFs), Crystal Engineering |
| Aromatic Rings | π-π Stacking | Development of Organic Conductive Materials |
| Carbonyl Oxygen | Hydrogen Bonding, Lewis Acid Interaction | Anion Recognition, Catalysis |
| Methylthio Group | Coordination to Soft Metals, van der Waals Interactions | Sensor Design, Surface Modification |
Bio-inspired Chemical Transformations and Mimicry
The combination of a pyridine ring and a ketone, modified by a methylthio group, makes this compound an interesting ligand for bio-inspired catalysis. The N,O-bidentate chelation motif (from the pyridine nitrogen and carbonyl oxygen) is common in the active sites of metalloenzymes. The sulfur atom of the methylthio group adds a third potential coordination site, creating a tridentate ligand.
This structure could be used to synthesize transition metal complexes that mimic the function of enzymes. For example, ruthenium(II) complexes with related pyridinyl benzimidazole (B57391) ligands have been synthesized and studied for their photophysical properties and biological interactions. nih.govresearchgate.net Similarly, complexes of this compound could be investigated for their catalytic activity in reactions such as oxidation, reduction, or C-C bond formation, mimicking biological processes in a controlled laboratory setting.
Development of High-Throughput Screening Methodologies for Molecular Recognition
High-throughput screening (HTS) is a key technology in drug discovery and materials science for rapidly testing large libraries of chemical compounds. For this compound to be integrated into HTS workflows for molecular recognition, it would first need to be included in chemical compound libraries. Its structural motifs—a flexible ketone linker between two aromatic systems—make it a candidate for screening as a potential inhibitor or binder for biological targets like enzymes or receptors.
The development of HTS assays would involve designing specific tests where the binding of this compound to a target molecule produces a detectable signal, such as a change in fluorescence or color. While specific HTS methods for this compound are not yet reported, its derivatives, 2-benzoylpyridine thiosemicarbazones, have been evaluated for their biological activity, indicating the utility of the core benzoylpyridine scaffold in generating biologically relevant molecules suitable for screening. thegoodscentscompany.com
Exploration of Photophysical Properties
The photophysical properties of aromatic ketones and pyridine derivatives are a rich area of research. Compounds like benzoyl-carbazole are known to exhibit phenomena such as room temperature phosphorescence and thermally activated delayed fluorescence (TADF). rsc.org The this compound system, containing a benzoyl chromophore linked to a pyridine ring, is expected to possess interesting photophysical characteristics.
Future research would involve a detailed study of its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. The influence of the methylthio substituent on the electronic properties and potential charge-transfer character of the excited states would be of particular interest. Studies on related pyridine-carbazole acrylonitrile (B1666552) and thiophene-quinazoline derivatives show that modification of the core structure can tune the emission color from blue to green, suggesting that the photophysical properties of this compound could be similarly tailored for applications in OLEDs, chemical sensors, or bio-imaging. mdpi.comresearchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((2-Methylthio)benzoyl)pyridine, and what are their typical yields and limitations?
- Methodology : The compound can be synthesized via a multi-step process involving deprotonation and trapping reactions. For example, a lithium-mediated deprotonation of 2-fluoropyridine followed by reaction with 2-(methylthio)benzoyl chloride yields intermediates like 2-amino-3-(2-methylthio)benzoylpyridine with ~80% efficiency. Subsequent oxidation or functionalization steps (e.g., using mCPBA for sulfoxide formation) may reduce yields to 50–79% depending on reaction conditions .
- Key Challenges : Side reactions during substitution (e.g., chloro-to-amino group replacement) and sensitivity to reaction temperature/pH can lead to byproducts .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) in cool, dry conditions .
- Emergency Measures : For spills, use absorbent materials (e.g., sand) and avoid aqueous cleanup to prevent unintended reactions .
Q. How is this compound characterized structurally and spectroscopically?
- Techniques :
- NMR/IR : Compare spectral data (e.g., carbonyl peaks in IR, aromatic protons in -NMR) with reference libraries like NIST Chemistry WebBook .
- Mass Spectrometry : Confirm molecular weight (CHNOS) via high-resolution MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of methylthio-substituted benzoylpyridine derivatives?
- Experimental Design :
- Catalyst Screening : Test Cu/Li-based catalysts (e.g., LiTMP-CuCl) to enhance regioselectivity during deprotonation .
- Temperature Control : Maintain reactions at –78°C for lithiation steps to minimize side reactions .
- Data Analysis : Compare yields under varying conditions (e.g., 50°C for 16 hours vs. room temperature) to identify kinetic vs. thermodynamic control .
Q. What mechanistic insights explain contradictory reactivity of methylthio vs. sulfoxide substituents in benzoylpyridine derivatives?
- Case Study : The methylthio group in this compound can be oxidized to sulfoxide derivatives (e.g., using mCPBA), altering electronic properties and reactivity. Sulfoxides may enhance hydrogen bonding but reduce nucleophilicity .
- Contradiction Resolution : Conflicting reports on substituent effects can arise from solvent polarity differences (e.g., THF vs. DMF) or competing reaction pathways .
Q. How do steric and electronic effects of the methylthio group influence the compound’s binding affinity in medicinal chemistry applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
